molecular formula C10H12FNO5 B13427252 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

Cat. No.: B13427252
M. Wt: 245.20 g/mol
InChI Key: GQFDLUUESPQUID-XCWAXFADSA-N
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Description

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridinone ring attached to a fluorinated oxolane moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the fluorinated oxolane intermediate, followed by its coupling with a pyridinone derivative. Key steps include:

    Fluorination: Introduction of the fluorine atom into the oxolane ring using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: Hydroxyl groups are introduced through oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Coupling Reaction: The fluorinated oxolane is then coupled with a pyridinone derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide, potassium cyanide

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Azides, nitriles

Scientific Research Applications

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one has a wide range of applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the development of fluorinated analogs of biologically active compounds.

Medicine:

  • Explored for its potential as a therapeutic agent due to its unique chemical properties.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the development of new materials with specific properties, such as fluorinated polymers.
  • Employed in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyquinolin-2-one: Similar structure but with a quinolinone ring instead of pyridinone.

Uniqueness:

  • The presence of the fluorine atom in 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one imparts unique chemical properties, such as increased stability and reactivity.
  • The combination of the fluorinated oxolane and pyridinone ring makes this compound distinct in terms of its chemical behavior and potential applications.

Properties

Molecular Formula

C10H12FNO5

Molecular Weight

245.20 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

InChI

InChI=1S/C10H12FNO5/c11-8-9(16)6(4-13)17-10(8)12-2-1-5(14)3-7(12)15/h1-3,6,8-10,13-14,16H,4H2/t6-,8+,9-,10-/m1/s1

InChI Key

GQFDLUUESPQUID-XCWAXFADSA-N

Isomeric SMILES

C1=CN(C(=O)C=C1O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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